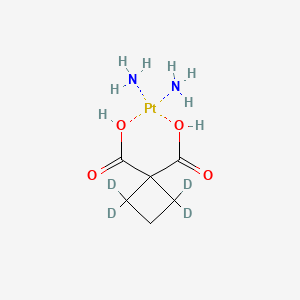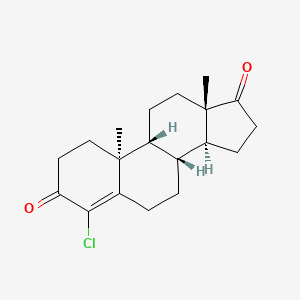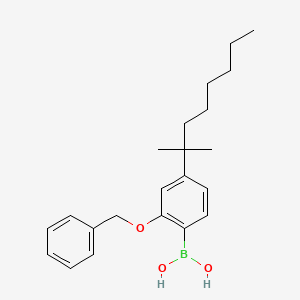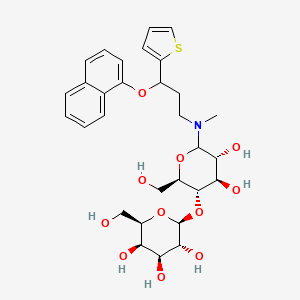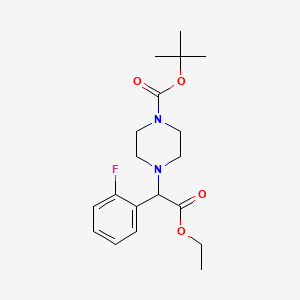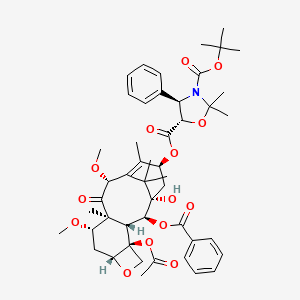
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2'S, 3'R)-Cabazitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel is a complex organic compound that has garnered significant interest in the fields of chemistry and medicine. This compound is a derivative of Cabazitaxel, a semi-synthetic derivative of the natural taxane, which is used as a chemotherapeutic agent. The unique structural features of this compound, including the presence of the tert-butoxycarbonyl group and the oxazolidine ring, contribute to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Cabazitaxel: The final step involves coupling the synthesized intermediate with Cabazitaxel under specific reaction conditions to obtain the desired compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: As a derivative of Cabazitaxel, it is investigated for its potential use as a chemotherapeutic agent, particularly in the treatment of cancers resistant to other taxane-based therapies.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to other taxane derivatives. The compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the microtubule network and associated signaling pathways that regulate cell division and survival.
Comparison with Similar Compounds
(4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel can be compared with other similar compounds, such as:
Paclitaxel: Another taxane derivative used as a chemotherapeutic agent, but with different structural features and pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane with a similar mechanism of action but different clinical applications and side effect profiles.
Ixabepilone: A microtubule-stabilizing agent with a different chemical structure but similar therapeutic uses in cancer treatment.
The uniqueness of (4R,5S)-3-(tert-Butoxycarbonyl)-N-2,2-Dimethyloxazolidine (2’S, 3’R)-Cabazitaxel lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over other compounds.
Properties
Molecular Formula |
C48H61NO14 |
|---|---|
Molecular Weight |
876.0 g/mol |
IUPAC Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4R,5S)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34+,35+,36-,37-,39-,46+,47-,48+/m0/s1 |
InChI Key |
WGEFOIHAXGTXJE-QRGNUUITSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]5[C@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)

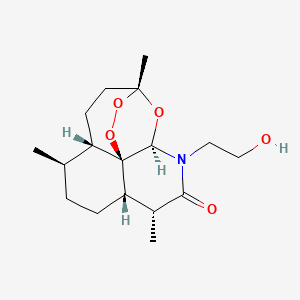

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
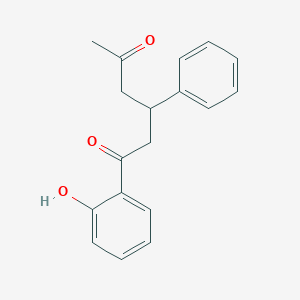
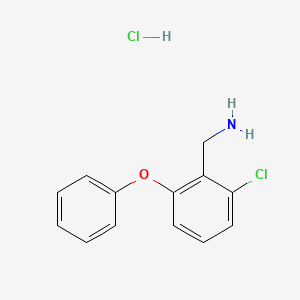
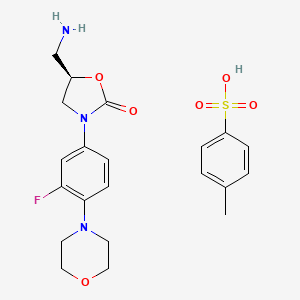
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
